molecular formula C26H23N3O2 B2381121 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 887885-61-2

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2381121
CAS No.: 887885-61-2
M. Wt: 409.489
InChI Key: YQWPSBWAWRSGKV-UHFFFAOYSA-N
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Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a xanthene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and xanthene intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific targets makes it useful in the development of diagnostic tools and therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone: Unique due to its combination of benzimidazole, piperidine, and xanthene groups.

    N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide: Another complex organic compound with potential biological activity.

    2-Aminoethyl methacrylate hydrochloride: Used in polymer synthesis and biomedical applications.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c30-26(24-18-7-1-5-11-22(18)31-23-12-6-2-8-19(23)24)29-15-13-17(14-16-29)25-27-20-9-3-4-10-21(20)28-25/h1-12,17,24H,13-16H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWPSBWAWRSGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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